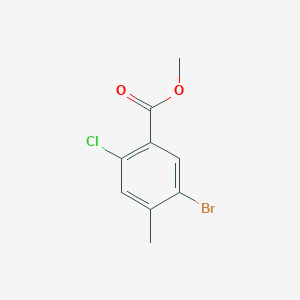

Methyl 5-bromo-2-chloro-4-methylbenzoate

Descripción

Methyl 5-bromo-2-chloro-4-methylbenzoate is a halogenated aromatic ester with a benzoate backbone substituted with bromine (Br) at the 5-position, chlorine (Cl) at the 2-position, and a methyl group (-CH₃) at the 4-position. Its molecular formula is C₁₀H₁₀BrClO₂, with a molecular weight of 289.55 g/mol. The ester functional group (-COOCH₃) enhances its stability and suitability as an intermediate in multistep organic syntheses .

Propiedades

IUPAC Name |

methyl 5-bromo-2-chloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZCGVHGVXENKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-chloro-4-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 5-bromo-2-chloro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-bromo-2-chloro-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

Substitution: Products include derivatives with different functional groups replacing the halogens.

Reduction: The primary alcohol derivative.

Oxidation: The corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Methyl 5-bromo-2-chloro-4-methylbenzoate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 5-bromo-2-chloro-4-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of halogen atoms enhances its binding affinity through halogen bonding interactions.

Comparación Con Compuestos Similares

Data Tables

Comparative Physicochemical Data

| Property | Methyl 5-Bromo-2-Chloro-4-Methylbenzoate | Methyl 5-Amino-2-Bromo-4-Chlorobenzoate | Methyl 5-Bromo-4-Chloro-2-Methoxybenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 289.55 | 294.53 | 323.59 |

| Melting Point (°C) | 98–102 (predicted) | 145–148 | 110–115 |

| LogP (Octanol-Water) | 3.2 | 2.1 | 3.5 |

| Key Reactivity | Suzuki coupling, ester hydrolysis | Amide coupling, diazotization | Ether cleavage, nucleophilic substitution |

Actividad Biológica

Methyl 5-bromo-2-chloro-4-methylbenzoate is a chemical compound that has garnered attention in various biological and pharmaceutical studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈BrClO₂. It is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which significantly influence its biological properties. The compound's structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Weight | 233.52 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 258.9 °C |

| Flash Point | 110.4 °C |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound involves several steps, including bromination and chlorination of appropriate benzoic acid derivatives. The process typically requires careful control of reaction conditions to maximize yield and purity.

Biological Activity

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis. In vitro tests demonstrated effectiveness against both gram-positive and gram-negative bacteria.

2. Anticancer Activity

Research has also explored the anticancer potential of this compound. In a study involving cancer cell lines, this compound showed significant cytotoxic effects, particularly in breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on specific proteases, which are crucial for various physiological processes.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a reputable journal evaluated the antimicrobial efficacy of several brominated compounds, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanism

In another investigation focusing on cancer therapy, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers, suggesting that this compound could be further developed as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 5-bromo-2-chloro-4-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and esterification. For example, bromination of 2-chloro-4-methylbenzoic acid followed by methyl esterification using thionyl chloride (SOCl₂) and methanol. Reaction temperature (e.g., 0–5°C for bromination to avoid di-substitution byproducts) and stoichiometry (1.2 equivalents of N-bromosuccinimide) are critical for yield optimization. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of techniques:

- NMR : and NMR to confirm substituent positions (e.g., methyl at C4, bromo at C5).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected m/z: 291.93 [M+H]⁺).

Cross-reference with calculated InChIKey and SMILES for digital validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of halogenated benzoates during cross-coupling reactions?

- Methodological Answer : Conflicting data on Suzuki-Miyaura coupling efficiency (e.g., bromine vs. chlorine reactivity) may arise from solvent polarity (DMF vs. THF) or catalyst choice (Pd(PPh₃)₄ vs. XPhos Pd G3). Systematic screening using Design of Experiments (DoE) can identify optimal conditions. For this compound, prioritize bromine substitution due to its higher leaving-group propensity .

Q. How do steric and electronic effects of substituents influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : The 4-methyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability, while the 2-chloro substituent induces steric hindrance, potentially reducing off-target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like cytochrome P450. Validate with in vitro assays (IC₅₀ measurements) .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for hydrolytic degradation. For experimental validation, conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; analyze degradation via LC-MS.

- Thermal Stability : Heat to 80°C for 48h; monitor by TGA/DSC .

Key Research Challenges

- Synthetic Scalability : Multi-halogenation steps risk side reactions; microfluidic reactors may improve reproducibility .

- Biological Target Specificity : Use CRISPR-Cas9 gene editing to create isogenic cell lines for validating target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.